molecular formula C10H13BrFN B13196386 [(3-Bromo-4-fluorophenyl)methyl](propan-2-yl)amine

[(3-Bromo-4-fluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B13196386
M. Wt: 246.12 g/mol
InChI Key: HOESTKVFEBWRGU-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine (CAS: 1016717-82-0) is a secondary amine featuring a 3-bromo-4-fluorobenzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₀H₁₃BrFN, with a molecular weight of 246.12 g/mol and hydrogen bond donor/acceptor counts of 1 and 2, respectively .

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

HOESTKVFEBWRGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted amines, thiols, or ethers.

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of primary amines or alcohols.

Comparison with Similar Compounds

Key Observations :

  • Increasing alkyl chain length (methyl → tert-butyl → pentan-2-yl) correlates with higher molecular weight and lipophilicity, which may influence solubility and membrane permeability .
  • The isopropyl variant (target compound) balances steric bulk and synthetic accessibility compared to tert-butyl or linear alkyl chains.

Halogen Substitution Patterns

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Halogen Position
(4-Bromo-3-fluorophenyl)methylamine 1247432-21-8 C₁₁H₁₅BrFN 260.15 4-Bromo, 3-fluoro on phenyl
(3-Bromo-4-fluorophenyl)methylamine 1016717-82-0 C₁₀H₁₃BrFN 246.12 3-Bromo, 4-fluoro on phenyl
(4-Bromophenyl)methylamine 60376-97-8 C₁₀H₁₄BrN 228.13 4-Bromo, no fluorine

Key Observations :

  • Bromine at the 3-position (target) versus 4-position (CAS 1247432-21-8) alters steric and electronic profiles, which may affect reactivity in cross-coupling reactions .

Aromatic Ring Modifications

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Aromatic System
1,3-bis(4-bromophenyl)propan-2-ylamine HCl 1235438-89-7 C₁₆H₁₈Br₂ClN 419.59 Bis-bromophenyl system
(3-Bromo-4-fluorophenyl)methylamine 1016717-82-0 C₁₀H₁₃BrFN 246.12 Mono-halogenated phenyl

Key Observations :

  • The bis-brominated compound (CAS 1235438-89-7) exhibits significantly higher molecular weight and complexity, suggesting utility in polymer chemistry or as a kinase inhibitor scaffold .
  • Mono-halogenation (target compound) offers simpler synthetic routes and lower steric hindrance for further functionalization .

Biological Activity

(3-Bromo-4-fluorophenyl)methylamine is a synthetic organic compound notable for its unique structural features, including a bromine and fluorine substituent on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.

  • Molecular Formula : C11H14BrFN
  • Molecular Weight : Approximately 262.12 g/mol

The specific arrangement of bromine and fluorine atoms on the phenyl group significantly influences the compound's reactivity and biological activity. The presence of an amine functional group further enhances its potential interactions with biological targets.

Biological Activity Overview

Research has indicated that (3-Bromo-4-fluorophenyl)methylamine may exhibit a range of biological activities, including:

  • Enzyme Modulation : The compound's structure allows it to interact with various enzymes, potentially altering their activity.
  • Receptor Binding : Its halogenated structure may enhance binding affinity to specific receptors, influencing physiological responses.

The mechanism through which (3-Bromo-4-fluorophenyl)methylamine exerts its biological effects involves:

  • Binding to Biological Targets : The compound likely binds to enzymes or receptors, modulating their functions.
  • Influence of Halogen Substituents : The bromine and fluorine atoms can affect the electronic properties of the molecule, enhancing its interaction with biological macromolecules.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to (3-Bromo-4-fluorophenyl)methylamine. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityFindings
(3-Bromo-4-fluorophenyl)methylamineAnticancer ActivityExhibited significant cytotoxicity against various cancer cell lines.
Pyrazole DerivativesAnti-inflammatoryShowed potential as anti-inflammatory agents with low IC50 values in vitro.
ToxCast ChemicalsEnzyme InteractionAnalyzed interactions with over 300 enzymatic assays, revealing potential activators and inhibitors.

These studies illustrate the compound's potential as a lead in drug development, particularly for conditions requiring modulation of enzyme activity or receptor interaction.

Synthesis and Derivatives

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves:

  • Starting Materials : Brominated and fluorinated phenolic compounds.
  • Reactions : Nucleophilic substitution reactions to introduce the propan-2-yl amine moiety.

The ability to modify this compound through synthetic chemistry allows for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.

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